Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine
Description
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine is a chiral amine featuring a pyrrolidine ring, a phenyl group, and a methylamine moiety.
Properties
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNZOBYHPYZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions focusing on stereoselective coupling and functional group transformations:
Condensation Reaction : A common synthetic approach is the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures. This step forms the core carbon framework with the desired stereochemistry at the 2-position (S-configuration).
Alkylation of Pyrrolidine : The pyrrolidine ring is introduced via nucleophilic substitution or alkylation reactions, where pyrrolidine acts as a nucleophile to substitute a leaving group on the intermediate.
Stereoselective Coupling : Maintaining the (2S) stereochemistry is critical. This is often achieved through the use of chiral catalysts or auxiliaries that promote enantioselective transformations.
Purification : The final compound is purified using high-performance liquid chromatography (HPLC) or recrystallization to achieve a purity greater than 95%. Structural fidelity and stereochemistry are confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability and efficiency:
Continuous Flow Reactors : These reactors maintain consistent reaction conditions, improving yield and reproducibility by precise control of temperature, residence time, and mixing.
Catalyst Optimization : Use of chiral catalysts such as BINAP-metal complexes enhances enantioselectivity and reduces side reactions.
Reaction Monitoring : Techniques like ReactIR enable real-time monitoring of intermediate formation, minimizing epimerization and other undesired transformations.
Optimized Solvents and Conditions : Solvents such as ethanol or dichloromethane are selected based on their ability to dissolve reactants and facilitate stereoselective reactions.
Chemical Reaction Analysis and Reagents
Types of Reactions Involved
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of oxygen or removal of hydrogen to form carboxylic acids or ketones | Potassium permanganate, hydrogen peroxide |
| Reduction | Conversion of functional groups to amines or alcohols | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replacement of functional groups, often halogens or nucleophiles | Halogens, nucleophiles |
Reaction Conditions and Outcomes
Oxidation reactions typically yield carboxylic acid derivatives or ketones depending on the site and reagent used.
Reduction steps are crucial for converting intermediates into the desired amine functionality.
Substitution reactions enable the introduction of the pyrrolidine ring or other substituents.
Analytical Techniques for Structural and Purity Confirmation
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemistry verification | Proton and carbon-13 NMR, NOESY experiments for spatial arrangement |
| X-ray Crystallography | Absolute configuration confirmation | Use of SHELX software for refinement |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Quantifies purity >95%, detects side products |
| Mass Spectrometry (MS) | Molecular weight validation | Confirms molecular formula C14H22N2, molar mass ~218.34 g/mol |
Comparative Analysis with Structurally Similar Compounds
| Compound Name | Key Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | (2S) stereochemistry, phenyl-pyrrolidine scaffold | High CNS receptor affinity | Target compound |
| (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine | Methoxyalkyl chain instead of phenyl | Altered lipophilicity and reduced potency | Shows impact of substituent changes |
| Propargylamine derivatives | Alkyne group introduces rigidity | Stabilizes bioactive conformations | Synthetic complexity increased |
Impact of Stereochemistry: Enantiomers can have drastically different pharmacological profiles, as stereochemical mismatches may lead to inactivity or toxicity.
Research Findings and Optimization Strategies
Synthesis Optimization
Use of chiral catalysts and controlled temperature gradients minimizes epimerization during stereochemically sensitive steps.
In situ reaction monitoring (ReactIR) allows timely adjustments to reaction parameters.
Purification by HPLC ensures removal of stereoisomeric impurities.
Mechanistic Insights
The compound interacts with neurotransmitter systems, notably dopaminergic and serotonergic receptors, influencing CNS activity.
Structural features such as the phenyl group enhance binding affinity via aromatic interactions.
Summary Table of Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Condensation | Elevated temperature, suitable solvent (e.g., ethanol) | Forms core chiral intermediate |
| Pyrrolidine Alkylation | Nucleophilic substitution, controlled pH | Introduces pyrrolidine ring |
| Enantioselective Catalysis | Use of BINAP-metal complexes, temperature control | Ensures (2S) stereochemistry |
| Purification | HPLC or recrystallization | Achieves >95% purity |
| Structural Confirmation | NMR, X-ray crystallography | Confirms stereochemistry and structure |
Chemical Reactions Analysis
Types of Reactions
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table compares the target compound with structurally related amines, emphasizing differences in stereochemistry, substituents, and physicochemical properties:
Impact of Structural Variations
Stereochemistry
The (1S,2R) isomer (CAS 1135586-98-9 ) demonstrates how stereochemical differences can drastically alter pharmacological profiles. Enantiomers often exhibit distinct binding affinities to chiral receptors, as seen in drugs like levocetirizine vs. cetirizine.
Substituent Effects
- Aminoethyl Group: The addition of a polar aminoethyl chain in CAS 1270911-03-9 may increase solubility but reduce membrane permeability.
- Propargyl Backbone : Propargylamines (e.g., ) introduce rigidity via the alkyne group, which can stabilize bioactive conformations but may complicate synthetic routes.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- The phenyl group in the target compound likely enhances interactions with aromatic residues in enzyme active sites.
- Stereochemical mismatches (e.g., 1S,2R vs. 2S) could render analogs inactive or toxic, as seen in thalidomide enantiomers .
Biological Activity
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine, also referred to as Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 218.34 g/mol. The structure features a pyrrolidine ring, which is known to interact with various receptors in the central nervous system (CNS).
This compound exhibits multiple mechanisms of action, primarily through its interaction with neurotransmitter systems:
- Dopaminergic Activity : The compound has been shown to influence dopamine signaling pathways, which are crucial for mood regulation and motor control.
- Serotonergic Modulation : It may also affect serotonin receptors, potentially impacting anxiety and depression-related behaviors.
- Caspase Activation : Studies indicate that it can induce apoptosis in certain cancer cell lines by activating caspases, leading to programmed cell death .
Biological Activity Overview
Several studies have investigated the biological activity of related compounds and derivatives, providing insights into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study investigating the compound's effects on leukemia cell lines demonstrated significant cytotoxicity. The IC50 value was found to be approximately 103.26 ± 4.59 nM after 48 hours of treatment. The compound induced chromatin condensation and DNA fragmentation, indicative of apoptosis. Additionally, it was shown that pre-treatment with a pan-caspase inhibitor reduced apoptosis significantly, suggesting that the apoptotic pathway is caspase-dependent .
Case Study 2: Neuroprotective Potential
Research into piperidine derivatives has suggested that compounds similar to this compound exhibit neuroprotective properties. These compounds have demonstrated the ability to inhibit neuroinflammatory processes and may serve as potential candidates for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine with high purity?
- Methodology : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection (e.g., ethanol or dichloromethane). Key steps include alkylation of pyrrolidine derivatives and stereoselective coupling with phenyl groups. Purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy ensures structural fidelity and purity (>95%) .
Q. How is the stereochemical configuration of this compound confirmed during structural characterization?
- Methodology : X-ray crystallography (using SHELX software for refinement ) resolves the (2S) stereochemistry. Complementary NMR analysis, particularly NOESY experiments, verifies spatial arrangements of the pyrrolidine and phenyl substituents .
Q. What analytical techniques are employed to assess purity and monitor reaction progress?
- Methodology :
- HPLC : Quantifies purity and detects side products.
- NMR : Confirms molecular structure via proton and carbon-13 spectra.
- Mass spectrometry (MS) : Validates molecular weight (C₁₃H₁₉N·HCl, ~239.74 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo neuroactivity data for this compound?
- Methodology :
- Bioavailability studies : Compare pharmacokinetic (PK) profiles (e.g., plasma half-life, blood-brain barrier permeability) using LC-MS/MS.
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays.
- Dose-response modeling : Adjust in vitro concentrations to mirror in vivo exposure levels .
Q. What experimental approaches elucidate the compound’s interactions with neurotransmitter receptors?
- Methodology :
- Radioligand binding assays : Measure affinity for dopamine or serotonin receptors (e.g., IC₅₀ values).
- Cryo-electron microscopy (cryo-EM) : Visualizes receptor-ligand complexes at near-atomic resolution.
- Computational docking : Predicts binding modes using Schrödinger Suite or AutoDock .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine?
- Methodology :
- SAR table :
| Compound | Key Structural Features | Bioactivity |
|---|---|---|
| Target compound | (2S) configuration, phenyl-pyrrolidine scaffold | High CNS receptor affinity |
| (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine | Methoxyalkyl chain | Altered lipophilicity; reduced potency |
- Free-energy perturbation (FEP) simulations : Quantifies substituent effects on binding .
Q. What strategies mitigate side reactions during the synthesis of stereochemically sensitive intermediates?
- Methodology :
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity.
- In situ monitoring : ReactIR tracks intermediate formation.
- Temperature gradients : Stepwise cooling minimizes epimerization .
Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies to evaluate neurotoxicity risks?
- Methodology :
- Rodent models : Administer doses from 0.1–10 mg/kg, monitoring motor function (rotarod tests) and histopathology.
- Biomarker panels : Measure glial fibrillary acidic protein (GFAP) for neuroinflammation .
Q. What statistical methods address variability in receptor-binding assay results?
- Methodology :
- Non-linear regression : Fits sigmoidal curves to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
- ANOVA with post-hoc tests : Compares means across multiple receptor subtypes (e.g., 5-HT₁A vs. D₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
